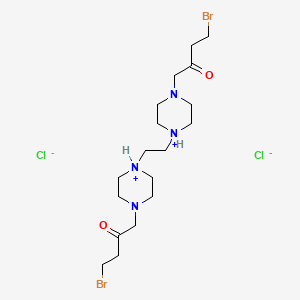
1,1'-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. It is characterized by the presence of piperazinium groups, bromine atoms, and dichloride ions, which contribute to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride typically involves the following steps:
Formation of the Piperazinium Core: The initial step involves the preparation of the piperazinium core by reacting piperazine with an appropriate alkylating agent under controlled conditions.
Introduction of the Bromine Atom: The next step involves the bromination of the piperazinium core using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Formation of the Dichloride Salt: Finally, the compound is converted into its dichloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperazinium compounds.
Scientific Research Applications
1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and piperazinium groups play a crucial role in its biological activity. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(1,2-Ethanediyl)bis(4-(3-chloro-1-oxopropyl)-1-methylpiperazinium) dichloride
- 1,1’-(1,2-Ethanediyl)bis(4-(3-iodo-1-oxopropyl)-1-methylpiperazinium) dichloride
- 1,1’-(1,2-Ethanediyl)bis(4-(3-fluoro-1-oxopropyl)-1-methylpiperazinium) dichloride
Uniqueness
1,1’-(1,2-Ethanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dichloride is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Compared to its chloro, iodo, and fluoro analogs, the bromine-containing compound may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
95461-39-5 |
|---|---|
Molecular Formula |
C18H34Br2Cl2N4O2 |
Molecular Weight |
569.2 g/mol |
IUPAC Name |
4-bromo-1-[4-[2-[4-(4-bromo-2-oxobutyl)piperazin-1-ium-1-yl]ethyl]piperazin-4-ium-1-yl]butan-2-one;dichloride |
InChI |
InChI=1S/C18H32Br2N4O2.2ClH/c19-3-1-17(25)15-23-11-7-21(8-12-23)5-6-22-9-13-24(14-10-22)16-18(26)2-4-20;;/h1-16H2;2*1H |
InChI Key |
HWKOOIGKCVLHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC[NH+]1CC[NH+]2CCN(CC2)CC(=O)CCBr)CC(=O)CCBr.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




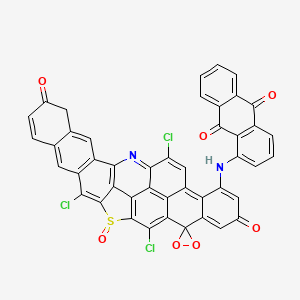
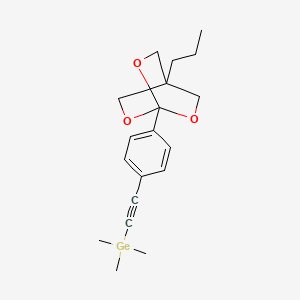

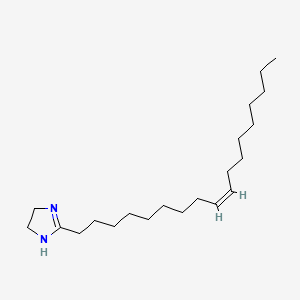
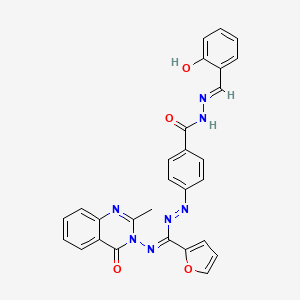

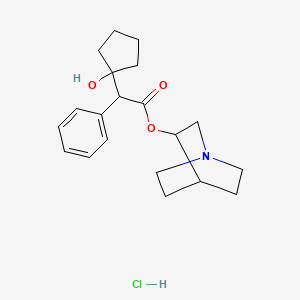
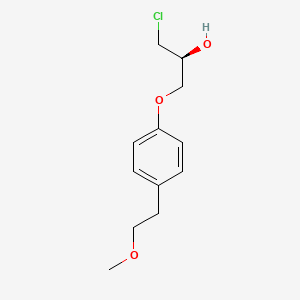
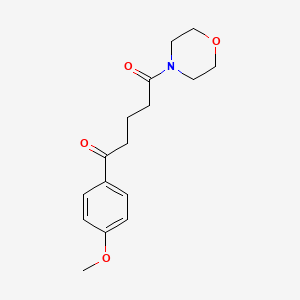

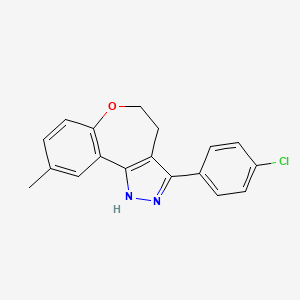
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)
